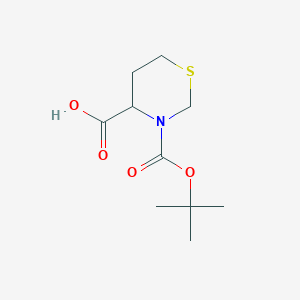

2-(Difluoromethoxy)-6-fluorobenzonitrile

Vue d'ensemble

Description

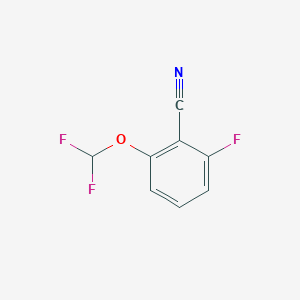

2-(Difluoromethoxy)-6-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is further modified by the presence of fluorine atoms and a difluoromethoxy group, which can significantly alter its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorinated benzonitriles can be achieved through various methods. For instance, the condensation of 2-fluorobenzonitriles with phenoxides can afford 2-aryloxybenzonitriles, which can then undergo cyclization in trifluoromethanesulfonic acid to yield xanthone-iminium triflates. This method demonstrates the potential for creating complex fluorinated aromatic compounds, which could be adapted for the synthesis of this compound . Additionally, fluoroform has been used as a source of difluorocarbene, which can be reacted with phenols to produce difluoromethoxyarenes, suggesting a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles, such as 2,6-difluorobenzonitrile, has been studied using microwave spectroscopy. The rotational and centrifugal distortion constants have been determined, providing insight into the molecular geometry and electronic distribution within the molecule . This information is crucial for understanding the reactivity and interaction of this compound with other chemical species.

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo nucleophilic substitution reactions to yield a variety of nitrogen and sulfur-containing compounds. The reactivity of 2,6-difluorobenzonitrile with different nucleophiles has been explored, leading to the synthesis of novel fluorine-containing compounds . This suggests that this compound could also participate in similar reactions, potentially serving as a precursor for a range of fluorinated organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of fluorine atoms and the difluoromethoxy group is likely to influence the compound's boiling point, solubility, and stability. The electronic effects of these substituents can also affect the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The synthesis methods and molecular structure analysis of similar compounds provide a foundation for predicting the behavior of this compound in various chemical contexts .

Applications De Recherche Scientifique

Synthesis Processes

- 2-(Difluoromethoxy)-6-fluorobenzonitrile can be synthesized through various chemical reactions. One such method utilizes fluoroform as a source of difluorocarbene, converting phenols and thiophenols to their difluoromethoxy derivatives (Thomoson & Dolbier, 2013).

- Another synthesis approach involves the halodeboronation of aryl boronic acids, as demonstrated in the creation of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

Structural and Electronic Properties

- Studies using Fourier transform microwave (FTMW) spectroscopy have investigated the structural trends of fluorinated benzonitriles, including this compound, to understand their geometrical and electronic structures (Kamaee et al., 2015).

- A comprehensive energetic and structural study on mono- and difluorobenzonitriles was conducted to evaluate their enthalpies of formation, vapor pressures, and electronic properties, providing insights into the electronic effects of fluorination (Ribeiro da Silva et al., 2012).

Photoredox Catalysis

- Trifluoromethyl and difluoromethyl groups, including those derived from this compound, are significant in the pharmaceutical and agrochemical sectors. Photoredox catalysis has emerged as a vital tool for radical reactions in the synthesis of these compounds (Koike & Akita, 2016).

Material Science

- This compound can be utilized in the synthesis of advanced materials, such as the production of fluorine-containing poly(aryl ether nitrile)s, which have applications in various high-performance materials due to their excellent thermal stability and solubility properties (Kimura et al., 2001).

Pharmaceutical Applications

- In the pharmaceutical domain, this compound has been used in the synthesis of novel compounds, such as fluoro-containing nitrogen and sulfur compounds, which could have potential applications in drug development (Lin et al., 1991).

Propriétés

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBZEVXFBMJSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.